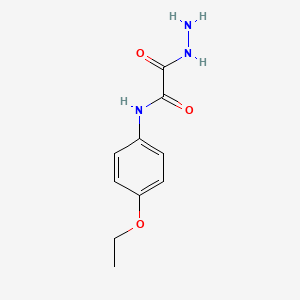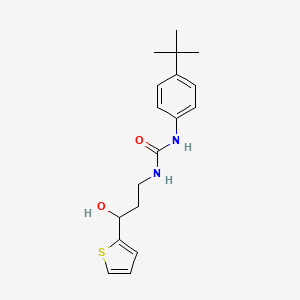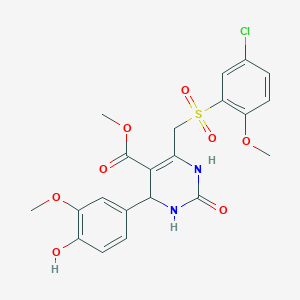![molecular formula C20H19FN2O2 B2881832 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide CAS No. 851407-66-4](/img/structure/B2881832.png)
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide” is a complex organic compound that contains a quinoline group. Quinoline is a nitrogen-containing heterocyclic compound that is widely found in nature and is an important construction motif for the development of new drugs .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied due to their wide range of biological and pharmacological activities . Numerous synthetic routes have been developed, including various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline forms salts with acids and exhibits reactions similar to benzene and pyridine . It can be altered to produce a number of differently substituted quinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific quinoline derivative would depend on its exact structure. Quinoline itself is a weak tertiary base .Wissenschaftliche Forschungsanwendungen
Pharmacology
In the realm of pharmacology, F0611-0795 may play a pivotal role in the development of new therapeutic agents. Its unique chemical structure could be instrumental in the modulation of biological pathways, potentially leading to the discovery of novel treatments for diseases. Research into the pharmacodynamics and pharmacokinetics of F0611-0795 could yield valuable insights into drug-receptor interactions, absorption rates, and metabolic pathways .
Analytical Chemistry
F0611-0795’s potential applications in analytical chemistry include serving as a reference compound for calibration and validation of analytical methods. Its stability and distinct spectral properties could make it an ideal candidate for developing new chromatographic techniques and enhancing the accuracy of quantitative analyses .
Biotechnology
In biotechnology, F0611-0795 could be utilized in the design of biosensors or bioassays due to its specific binding properties. It may also contribute to the field of protein engineering, where it could be used to modify enzymes or receptors to alter their function or improve their stability .
Agricultural Science
F0611-0795 might find applications in agricultural science as a growth regulator or as part of a compound to protect crops from pests. Its chemical properties could be harnessed to improve crop yield and resilience, contributing to sustainable farming practices .
Environmental Science
The compound’s role in environmental science could involve the development of eco-friendly pesticides or herbicides. Additionally, F0611-0795 might be used in environmental monitoring, aiding in the detection of pollutants or as a tracer in ecological studies .
Materials Science
In materials science, F0611-0795 could be integral to the synthesis of novel materials with specific optical or electronic properties. Its molecular structure may provide the basis for creating advanced polymers or coatings with unique functionalities .
Wirkmechanismus
While the specific mechanism of action for “N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide” is not known, quinoline and its derivatives are known to exhibit a broad range of biological activities . These include antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-12-7-8-14-11-15(19(24)23-18(14)13(12)2)9-10-22-20(25)16-5-3-4-6-17(16)21/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQUZUIGJYOTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2881756.png)



![N-(2-fluorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2881761.png)





